molecular formula C15H25N3O B3716938 6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one

6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B3716938
M. Wt: 263.38 g/mol
InChI Key: DBAGYKDKPFJDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a pyrimidinone core with a piperidinyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidinone core is replaced by the piperidinyl moiety.

    Alkylation: The methyl and pentyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and pentyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrimidinone core, potentially converting it to a dihydropyrimidinone or tetrahydropyrimidinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydropyrimidinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidinones.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, pyrimidinones can interact with enzymes or receptors, modulating their activity. The piperidinyl group may enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one: can be compared to other pyrimidinones with different substituents.

    2-(piperidin-1-yl)pyrimidin-4(3H)-one: Lacks the methyl and pentyl groups, which may affect its biological activity.

    6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one: Lacks the pentyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the piperidinyl and alkyl groups in this compound may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-5-pentyl-2-piperidin-1-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-3-4-6-9-13-12(2)16-15(17-14(13)19)18-10-7-5-8-11-18/h3-11H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAGYKDKPFJDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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